叔丁基 2-((叔丁氧羰基)氨基)-1H-咪唑-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

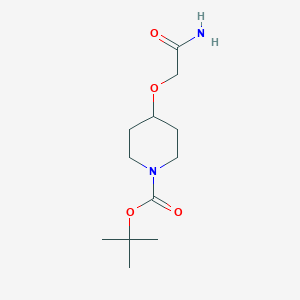

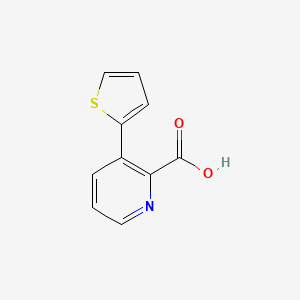

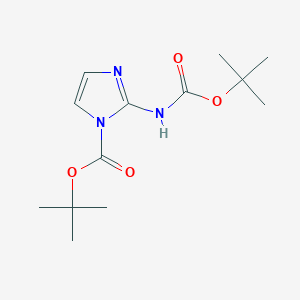

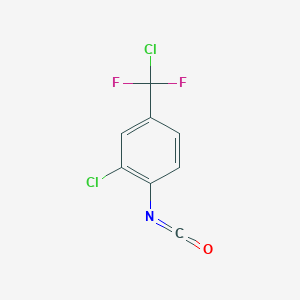

The compound “tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate” is a complex organic molecule. The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The synthesis of compounds with the Boc group can be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . An efficient protocol for synthesis of similar compounds has been reported, involving simple reduction and inversion methods . The Boc/Bn strategy is used in solid-phase peptide synthesis (SPPS), where the stepwise removal of Boc is achieved by treatment with acid, most often trifluoroacetic acid (TFA) .Molecular Structure Analysis

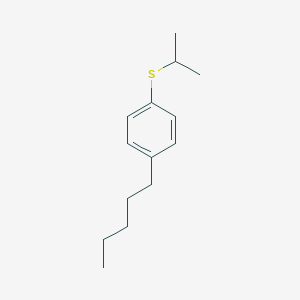

The molecular structure of the compound involves a tert-butyloxycarbonyl (Boc) group attached to an amino group, which is part of an imidazole ring. The Boc group is a protecting group used in organic synthesis .Chemical Reactions Analysis

The Boc group can be removed from the compound under strong acidic conditions, such as with trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles .科学研究应用

合成应用与环境考虑

咪唑衍生物合成:咪唑衍生物,包括与“叔丁基 2-((叔丁氧羰基)氨基)-1H-咪唑-1-羧酸酯”相关的衍生物,被合成用于广泛的生物活性。这些化合物作为药物化学中的重要模板,具有作为抗氧化剂、抗癌、抗菌和抗菌剂的前景。该合成涉及各种化学反应,从而产生具有显着治疗潜力的化合物 (Rosales-Hernández 等,2022).

环境持久性和降解:相关化合物(如叔丁基甲醚 (MTBE) 和叔丁醇 (TBA))的降解和环境归宿已得到广泛研究。这些调查揭示了具有叔丁基的化学化合物的生物降解性和潜在的环境影响。例如,MTBE 对地下水中的生物降解表现出相当大的抵抗力,对修复工作构成挑战。研究强调了解此类化合物的环境行为以减轻污染风险的重要性 (Squillace 等,1997).

生物学和药理学应用

抗肿瘤活性:咪唑衍生物,包括与“叔丁基 2-((叔丁氧羰基)氨基)-1H-咪唑-1-羧酸酯”在结构上相关的衍生物,表现出广泛的抗肿瘤活性。研究已发现各种已通过临床前测试的基于咪唑的化合物,证明了开发新抗肿瘤药物的潜力。这些发现强调了咪唑衍生物在癌症研究中的重要性,以及它们对合成具有多种生物学特性的化合物的贡献 (Iradyan 等,2009).

缓蚀:咪唑及其衍生物以其作为缓蚀剂的有效性而闻名,尤其是在石油工业中。这些化合物的化学结构,包括氮原子和长烃链的存在,促进了它们在金属表面的吸附,从而防止腐蚀。这种应用突出了咪唑衍生物在制药领域以外的多功能性,展示了它们在工业环境中的效用 (Sriplai & Sombatmankhong,2023).

作用机制

Target of Action

Tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate is a derivative of the amino acid glycine . Amino acids and their derivatives play crucial roles in various biological processes, often serving as building blocks for proteins or as intermediates in metabolism .

Mode of Action

The compound’s mode of action is primarily related to its role as a glycine derivative . Glycine is a non-essential amino acid that serves various functions in the body, including protein synthesis and neurotransmission . As a derivative, this compound may interact with the same targets as glycine, potentially influencing these processes.

Biochemical Pathways

Given its relation to glycine, it may be involved in pathways where glycine acts as a precursor or a neurotransmitter . For instance, glycine is a precursor for the synthesis of proteins, nucleic acids, and other molecules. It also acts as an inhibitory neurotransmitter in the central nervous system .

Pharmacokinetics

For instance, the compound is soluble in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially soluble in water, but immiscible in diethyl ether, ethyl acetate, and hexane .

Result of Action

As a glycine derivative, it may influence processes where glycine is involved, such as protein synthesis and neurotransmission .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that its action may be influenced by the surrounding medium . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and activity.

安全和危害

The compound may pose certain safety and hazards risks. For instance, similar compounds with the Boc group have been reported to be hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

未来方向

The use of amino acid ionic liquids (AAILs) for organic synthesis is being explored, with a focus on expanding the applicability of AAILs . The use of the Boc group in such compounds can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .

属性

IUPAC Name |

tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]imidazole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O4/c1-12(2,3)19-10(17)15-9-14-7-8-16(9)11(18)20-13(4,5)6/h7-8H,1-6H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNSRGJCFLCJKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CN1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-Amino-ethyl)-3-[4-(2-hydroxy-3-isopropylamino-propoxy)-phenyl]-propionamide](/img/structure/B6326032.png)

![N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B6326070.png)